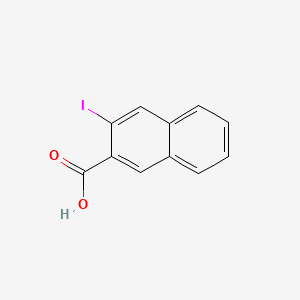

3-Iodo-2-naphthoic acid

Description

Significance of Halogenated Naphthoic Acids in Synthetic Organic Chemistry

Halogenated naphthoic acids are recognized as important synthons in organic chemistry due to their versatile reactivity. ontosight.ai The halogen substituent, particularly iodine, serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. smolecule.com This reactivity allows for the straightforward construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the naphthalene scaffold is a common motif in many biologically active compounds and functional materials. smolecule.com The ability to functionalize this core structure through the carboxylic acid group and the reactive halogen site makes these compounds valuable precursors in medicinal chemistry for the development of novel pharmaceuticals and in materials science for creating organic electronic materials. ontosight.aismolecule.com For instance, derivatives of halogenated naphthoic acids have been investigated for antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The specific position and nature of the halogen can significantly influence the biological activity and physical properties of the resulting molecules. nih.gov

Current Research Trajectories Involving 3-Iodo-2-Naphthoic Acid

Current research involving this compound primarily leverages its utility as a versatile chemical building block. vulcanchem.com Its structure is particularly well-suited for creating more complex molecules through reactions at both the iodine and carboxylic acid positions.

One major research trajectory is its use as a precursor in palladium-catalyzed cross-coupling reactions to synthesize substituted naphthalene derivatives. smolecule.com The carbon-iodine bond is highly reactive under these conditions, enabling the introduction of various aryl, alkyl, or other functional groups at the 3-position of the naphthalene ring. smolecule.com

Another significant area of investigation is in the development of bioactive molecules. Naphthoic acid derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in numerous neurological conditions. nih.gov Research into structure-activity relationships has shown that halogen substitutions on the naphthalene ring are crucial for inhibitory activity. nih.gov Specifically, studies on related hydroxy-naphthoic acids have demonstrated that iodo-substitution can enhance inhibitory activity at NMDA receptor subtypes. nih.gov This highlights the potential of this compound as a scaffold for designing novel therapeutic agents targeting neurological disorders. Additionally, emerging research points towards the potential use of this compound in the development of photoactive materials. vulcanchem.com

Chemical Profile of this compound

The fundamental properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| IUPAC Name | 3-iodonaphthalene-2-carboxylic acid | nih.gov |

| CAS Number | 63212-42-0 | nih.gov |

| Molecular Formula | C₁₁H₇IO₂ | nih.gov |

| Molecular Weight | 298.08 g/mol | nih.gov |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | nih.gov |

| InChI Key | DZBGUIUMPUTEMS-UHFFFAOYSA-N | nih.gov |

| Appearance | Solid (form may vary) | N/A |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Propriétés

IUPAC Name |

3-iodonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGUIUMPUTEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466658 | |

| Record name | 3-iodo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63212-42-0 | |

| Record name | 3-iodo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3-iodo-2-naphthoic Acid

The synthesis of 3-Iodo-2-naphthoic acid is principally achieved through direct halogenation methods, which are a cornerstone of aromatic chemistry.

Direct Halogenation Strategies

Direct halogenation strategies represent the most straightforward approach to introducing an iodine atom onto the naphthalene ring system. These methods typically begin with a 2-naphthoic acid precursor and introduce the iodine substituent in a targeted manner.

The synthesis of this compound often involves the direct iodination of 2-naphthoic acid. vulcanchem.com This process leverages the existing carboxylic acid group to direct the incoming electrophile. One common iodinating agent used for aromatic carboxylic acids is N-iodosuccinimide (NIS). researchgate.netresearchgate.net For instance, research on the iodination of various aromatic carboxylic acids has demonstrated the utility of NIS, often in the presence of a palladium catalyst, to facilitate the reaction. researchgate.net

The core mechanism for the direct iodination of 2-naphthoic acid is electrophilic aromatic substitution. vulcanchem.comdokumen.pub In this type of reaction, an electrophile (in this case, an iodine cation or a polarized iodine species) attacks the electron-rich naphthalene ring. dokumen.pub The carboxylic acid group on 2-naphthoic acid is a deactivating, meta-directing group for the ring to which it is attached. However, in the naphthalene system, substitution is heavily influenced by the stability of the intermediate arenium ion, often leading to substitution on the same ring. The presence of the iodine atom at the third position of the naphthalene structure is a result of this regioselective substitution. vulcanchem.com The reaction can be catalyzed by Lewis or Brønsted acids to generate a more potent electrophile in situ. dokumen.pub

Functional Group Transformation Pathways

Beyond direct iodination, this compound can be synthesized through the transformation of other functional groups on the naphthalene skeleton. These multi-step pathways offer alternative routes when direct iodination is not feasible or efficient.

One such pathway is the Sandmeyer-type reaction, which begins with an amino-substituted naphthoic acid. For example, a similar compound, 6-iodo-2-naphthoic acid, can be synthesized from 6-amino-2-naphthoic acid. smolecule.com This process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide. smolecule.comnih.gov Applying this logic, 3-amino-2-naphthoic acid could serve as a precursor to this compound.

Another functional group transformation involves the carboxylation of an organometallic intermediate. For example, 1-naphthoic acid can be prepared by reacting α-naphthylmagnesium bromide (a Grignard reagent) with carbon dioxide. orgsyn.org A similar strategy could be employed by first preparing 3-iodo-2-naphthylmagnesium bromide from 2-bromo-3-iodonaphthalene and then reacting it with CO2 to install the carboxylic acid group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts. Research into the iodination of aromatic carboxylic acids has identified several key parameters that can be fine-tuned.

Studies have shown that a high reaction temperature, such as 120 °C, and the use of excess NIS (e.g., 3 equivalents) are beneficial for di-iodination reactions, though careful control is needed to achieve mono-iodination. researchgate.net For palladium-catalyzed iododecarboxylation reactions, which can be a competing pathway, parameters such as the catalyst loading, solvent, and reaction time are crucial. For example, a reaction using 2 mol% of Pd(OAc)2 in DMF at 80 °C for 3 hours has been reported for the mono-iodination of certain aromatic acids. researchgate.net Adjusting these factors allows for a controllable synthesis, selectively favoring either mono- or di-iodinated products. researchgate.netresearchgate.net

| Parameter | Condition | Effect on Yield/Selectivity | Source |

| Temperature | 120 °C | Beneficial for iodination, but may promote di-iodination. | researchgate.net |

| Iodinating Agent | Excess NIS (3 equiv.) | Increases yield of iodinated products; may lead to di-iodination. | researchgate.net |

| Catalyst | Pd(OAc)2 (2 mol%) | Effective for promoting iodination of aromatic acids. | researchgate.net |

| Solvent | DMF | Common solvent used in Pd-catalyzed iodination. | researchgate.net |

| Reaction Time | 3-24 hours | Longer times may be required for less reactive substrates. | researchgate.net |

Scalability and Efficiency Considerations in Synthetic Protocols

Transitioning a synthetic protocol from a laboratory scale to a larger, gram-scale or industrial production requires careful consideration of efficiency, cost, and safety. For the synthesis of iodinated aromatic compounds, scalability can be achieved with adjustments to the reaction conditions.

A practical, gram-scale preparation has been demonstrated for the synthesis of iodinated aromatic acids using a slightly reduced catalyst amount (0.66 mol%) but a longer reaction time (12 hours), achieving a high isolated yield. researchgate.netresearchgate.net This demonstrates that with proper optimization, these synthetic methods are not limited to small-scale preparations. researchgate.net For industrial-scale production of similar halogenated naphthoic acids, continuous flow reactor systems are often preferred over batch processes. These systems offer better control over reaction kinetics and temperature, enhance safety, and can improve efficiency. mdpi.com The choice of reactor materials, such as glass-lined or stainless steel reactors, is also critical to resist corrosion from reagents like iodine.

Advanced Structural Characterization and Elucidation of 3-iodo-2-naphthoic Acid

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 3-Iodo-2-naphthoic acid, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon skeleton and the specific environment of protons in the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the substituent groups on the naphthalene ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons and the single acidic proton of the carboxyl group. The acidic proton (–COOH) is anticipated to appear as a broad singlet in a significantly downfield region, typically between 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.orgchegg.com The six protons on the naphthalene ring would appear in the aromatic region (approximately 7.5-8.5 ppm). The proton at the C1 position, being ortho to the electron-withdrawing carboxylic acid group, and the proton at C4, being ortho to the iodine atom, are expected to be the most deshielded among the ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, as they are in unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically appearing in the 165-185 ppm range. oregonstate.edulibretexts.org The carbon atom bonded to the iodine (C3) would be shifted upfield to approximately 90-100 ppm, a characteristic chemical shift for carbon atoms bearing an iodine substituent. The remaining nine aromatic carbons would produce signals in the approximate range of 125-145 ppm. oregonstate.edu

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 10.0 - 13.0 | Broad singlet, acidic proton (COOH) |

| ¹H | 7.5 - 8.5 | Multiplets, 6 aromatic protons |

| ¹³C | 165 - 185 | Carbonyl carbon (COOH) |

| ¹³C | ~95 | Carbon attached to iodine (C3) |

Note: The data in this table are estimated values based on typical chemical shifts for the functional groups and are not from direct experimental measurement of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by features of the carboxylic acid group.

The most prominent feature is a very broad and strong absorption band for the O–H stretching vibration of the carboxylic acid dimer, which typically extends from 2500 to 3300 cm⁻¹. spectroscopyonline.comspecac.com Overlapping this broad signal are the sharper C–H stretching peaks from the aromatic ring, usually found between 3000 and 3100 cm⁻¹. libretexts.org

A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration is expected in the region of 1720-1680 cm⁻¹. specac.comscribd.com The position within this range can be influenced by conjugation with the naphthalene ring. Other key vibrations include the C–O stretch, appearing between 1320 and 1210 cm⁻¹, and a broad O–H bend (wag) between 960 and 900 cm⁻¹. spectroscopyonline.com The C–I stretching vibration typically appears in the far-infrared region, around 500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3300 - 2500 | O–H stretch (Carboxylic acid dimer) | Strong, very broad |

| 3100 - 3000 | C–H stretch (Aromatic) | Medium, sharp |

| 1720 - 1680 | C=O stretch (Carbonyl) | Strong, sharp |

| ~1300 | C–O stretch | Medium |

| ~920 | O–H bend (out-of-plane) | Medium, broad |

Note: The data in this table are representative values based on established IR spectroscopy correlation charts. spectroscopyonline.comscribd.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure. For this compound (C₁₁H₇IO₂), the molecular weight is approximately 298.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 298. A prominent peak at m/z ≈ 299, the [M+1]⁺ peak, would also be visible due to the natural abundance of ¹³C.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl radical (•COOH). libretexts.orgdocbrown.info Another highly probable fragmentation is the cleavage of the C–I bond, resulting in the loss of an iodine radical (•I).

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Ion | Fragment Lost |

|---|---|---|

| 298 | [C₁₁H₇IO₂]⁺ | (Molecular Ion) |

| 281 | [C₁₁H₆IO]⁺ | •OH (17) |

| 253 | [C₁₁H₇O₂]⁺ | •I (127) |

| 171 | [C₁₀H₇I]⁺ | •COOH (45) |

Note: The data in this table are predicted based on the molecular structure and common fragmentation patterns. The molecular ion peak corresponds to the exact mass of 297.94908 Da.

Infrared (IR) Spectroscopy

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound has not been reported in the searched literature or crystallographic databases, its solid-state structure can be reliably inferred from the analysis of closely related compounds, such as other naphthoic acids and halogenated aromatic carboxylic acids.

In addition to hydrogen bonding, the crystal packing will be influenced by weaker non-covalent interactions. These may include π–π stacking interactions between the electron-rich naphthalene rings of adjacent dimers and potential halogen bonding involving the iodine atom. Halogen bonds (C–I···O) could provide additional stability and directionality to the crystal packing, influencing the arrangement of the dimers relative to one another. The interplay of these forces—strong hydrogen bonds, π–π stacking, and halogen bonds—dictates the final three-dimensional architecture of the crystal.

Q & A

Q. How can this compound serve as a precursor in metal-organic frameworks (MOFs)?

Q. What role does this compound play in designing enzyme inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.